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Abstract
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral that plays a role in

understanding low-temperature geochemical processes and the sequestration of carbon

dioxide. This technical guide provides a comprehensive overview of the crystal structure and

crystallographic properties of barringtonite. It is designed to serve as a foundational resource

for researchers in mineralogy, materials science, and geochemistry. This document synthesizes

available data on its unit cell parameters, optical properties, and X-ray diffraction data.

Furthermore, it outlines the experimental methodologies employed in its characterization and

presents a logical workflow for its crystallographic analysis.

Introduction
Barringtonite is a mineral with the chemical formula MgCO₃·2H₂O.[1][2] It was first discovered

at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on

the surface of olivine basalt.[3][4][5] The formation of barringtonite is a result of cold meteoric

water percolating through olivine basalt and leaching magnesium.[3][4][6] This mineral is often

found in association with nesquehonite (MgCO₃·3H₂O).[3][4][5][6] Understanding the

crystallographic nature of barringtonite is crucial for disciplines ranging from geology to

materials science, where hydrated carbonates are of significant interest.
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Crystal Structure and Properties
Barringtonite crystallizes in the triclinic system, which is characterized by three unequal axes

with oblique angles.[1][3][4][7] The space group is either P1 or Pī.[1][5] Due to the typically very

small size of its fibrous or needle-like crystals, obtaining a single crystal suitable for complete

structure determination has been challenging.[3][4]

Crystallographic Data
The unit cell parameters and other crystallographic data for barringtonite are summarized in

the table below. It is important to note that slight variations in these parameters are reported

across different sources, which is common in mineralogical studies.

Parameter
Value (Source 1)[3]
[4][6]

Value (Source 2)[1] Value (Source 3)[5]

Crystal System Triclinic Triclinic Triclinic

Space Group P1 or Pī P1 or Pī P1 or Pī

a 9.155 Å 9.156 Å 9.155 Å

b 6.202 Å 6.02 Å 6.202 Å

c 6.092 Å 6.092 Å 6.092 Å

α 94° 00' 94° 94° 00'

β 95° 32' 95.5° 95° 32'

γ 108° 42' 108.7° 108° 42'

Cell Volume (V) 283.4 Å³ 315.82 Å³ Not Reported

Z 4 4 4

Calculated Density 2.825 g/cm³ 2.53 g/cm³ 2.825 g/cm³

Physical and Optical Properties
Barringtonite presents as colorless, transparent, fibrous, nodular, or radial crystals.[1] A

summary of its key physical and optical properties is provided below.
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Property Value

Color Colorless[1][5]

Habit Fibrous, Nodular, Radial[1]

Cleavage Good on {100}, {010}, and {001} (probable)[3][5]

Optical Class Biaxial (+)[1][3][5]

Refractive Indices α = 1.458, β = 1.473, γ = 1.501[1][3][5]

Birefringence (δ) 0.043[1][3]

2V (measured) 73.7°[1]

2V (calculated) 74°[1]

X-ray Powder Diffraction Data
X-ray powder diffraction is a primary technique for identifying barringtonite. The d-spacings

from a powder diffraction pattern are characteristic of the mineral. The three strongest lines are

observed at 8.682 Å, 3.093 Å, and 2.936 Å.[3][4] A more extensive list of d-spacings is

presented in the table below.

d-spacing (Å)[5] Intensity[5]

8.682 vs

6.087 s

5.816 s

3.093 vs

2.936 vs

2.495 s

2.309 s

(vs = very strong, s = strong)
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Experimental Protocols
The characterization of barringtonite's crystallographic properties involves several key

experimental techniques.

Sample Preparation and Initial Observation
The primary challenge in the study of barringtonite is its occurrence as very fine, radiating

fibers or needles, typically averaging 0.01 x 0.03 mm in size.[3][4][6] Samples are collected

from their natural geological setting, often as nodular encrustations on olivine basalt.[3][4][6]

Due to the small crystal size, it is often difficult to isolate a single, 'clean' crystal for analysis.[3]

[4] The mineral is often found with a small percentage of nesquehonite, which can complicate

chemical and structural analyses.[3][4][6]

X-ray Powder Diffraction (XRPD)
The X-ray powder diffraction data for barringtonite were historically obtained using a 19-cm

Unicam camera with Cu Kα radiation and a Ni filter.[4][6]

Detailed Steps:

Sample Grinding: A small amount of the barringtonite sample is carefully ground into a fine

powder to ensure random orientation of the crystallites.

Capillary Loading: The powdered sample is loaded into a thin-walled glass capillary tube.

Data Collection: The capillary is mounted in the powder camera, and the sample is exposed

to a monochromatic X-ray beam. The diffracted X-rays are recorded on photographic film or

a modern detector.

Data Analysis: The positions of the diffraction lines are measured to determine the d-

spacings. The intensities of the lines are also estimated.

Indexing of the Powder Pattern
Due to the inability to isolate a single crystal, the unit cell parameters of barringtonite were

determined from the powder diffraction data using Ito's method.[3][4] This method is a

systematic approach to indexing the powder patterns of low-symmetry crystals.
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Single-Crystal X-ray Diffraction (A Note on Unreported
Data)
While the unit cell has been determined, a full crystal structure solution, which would provide

the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray

diffraction data. To date, a complete single-crystal structure refinement for barringtonite has

not been reported in the literature, likely due to the difficulty in obtaining a suitable single

crystal.

A hypothetical workflow for single-crystal analysis would involve:

Crystal Selection: A single, high-quality crystal of appropriate size would be selected under a

microscope.

Mounting: The crystal would be mounted on a goniometer head.

Data Collection: The mounted crystal would be placed in a single-crystal X-ray

diffractometer. A full sphere of diffraction data would be collected by rotating the crystal in the

X-ray beam.

Structure Solution and Refinement: The collected data would be used to solve the crystal

structure using direct methods or Patterson synthesis, followed by refinement to obtain the

final atomic positions and thermal parameters.

Crystallographic Analysis Workflow
The logical flow of experiments and analysis for the crystallographic characterization of

barringtonite can be visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.benchchem.com/product/b8008377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Barringtonite Crystallography
Sample Collection

(Nodular encrustations on olivine basalt)

Optical Microscopy
(Initial characterization of habit and morphology)

Sample Preparation
(Grinding for powder diffraction)

X-ray Powder Diffraction (XRPD)
(Data Collection)

Determination of d-spacings and Intensities

Indexing of Powder Pattern
(Ito's Method)

Determination of Unit Cell Parameters and Crystal System

Further Analysis (Hypothetical)
Single-Crystal XRD

Full Structure Solution
(Atomic Coordinates, Bond Lengths/Angles)

Click to download full resolution via product page

Experimental Workflow for Barringtonite Crystallography
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Conclusion
Barringtonite (MgCO₃·2H₂O) is a triclinic mineral whose fundamental crystallographic

properties have been established primarily through X-ray powder diffraction techniques. This

guide has summarized the key structural and optical data and outlined the experimental

protocols used for its characterization. While a complete crystal structure with atomic

coordinates remains to be determined, the existing data provide a solid foundation for further

research into this and other hydrated carbonate minerals. The workflow presented herein

illustrates the systematic approach required for the crystallographic analysis of such naturally

occurring materials. Future work, contingent on the discovery of suitable single crystals, will

undoubtedly provide deeper insights into the atomic arrangement and bonding within

barringtonite.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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